Product packaging for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine(Cat. No.:CAS No. 503039-05-2)

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Cat. No.: B375389
CAS No.: 503039-05-2
M. Wt: 293.16g/mol
InChI Key: KADHEDDBYDZCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a chemical research compound provided for laboratory and scientific investigation . This pyridine derivative is characterized by the presence of both bromo and methoxybenzyl functional groups, which are valuable handles in synthetic chemistry for further functionalization and molecular construction . The compound is offered as a solid and should be stored in a sealed, dry environment at room temperature to maintain its stability . As a building block in medicinal chemistry and drug discovery, this amine serves as a key synthetic intermediate for researchers exploring novel chemical spaces . It is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound to develop new synthetic methodologies or as a precursor in the construction of more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrN2O B375389 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine CAS No. 503039-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHEDDBYDZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reductive Amination:a Milder and Often More Selective Alternative is Reductive Amination. This Two Step, One Pot Process First Involves the Reaction of 5 Bromopyridin 2 Amine with 4 Methoxybenzaldehyde to Form an Intermediate Imine. the Imine is then Reduced in Situ to the Desired Secondary Amine. a Common Reducing Agent for This Purpose is Sodium Cyanoborohydride Nabh₃cn , As It is Selective for the Imine in the Presence of the Aldehyde.nih.govthis Method Avoids the Use of Reactive Alkyl Halides and Often Provides High Yields of the Mono Alkylated Product.

Purification and Isolation Techniques for Research-Grade Material

Obtaining research-grade 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine (>95% purity) requires a robust purification strategy to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step approach is typically employed following the reaction work-up.

Aqueous Work-up and Extraction: The crude reaction mixture is often first diluted with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether. amazonaws.com This solution is then washed sequentially with water and brine to remove water-soluble impurities like inorganic salts. If pyridine-based starting materials remain, washing with a dilute acidic solution (e.g., 1% aq. HCl) can convert the basic pyridine (B92270) into a water-soluble pyridinium (B92312) salt, effectively extracting it into the aqueous phase. researchgate.net A wash with a saturated aqueous solution of sodium bicarbonate may follow to neutralize any excess acid.

Drying and Concentration: The separated organic layer is dried over an anhydrous inorganic salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. amazonaws.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Chromatography: For high purity, flash column chromatography is the method of choice. The crude material is adsorbed onto silica (B1680970) gel and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate). amazonaws.com The polarity gradient is optimized to achieve clear separation of the desired product from impurities.

Recrystallization: As a final purification step for solid compounds, recrystallization can yield highly pure crystalline material. jru.edu.in The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, the pure product crystallizes, leaving impurities dissolved in the mother liquor. nih.gov The pure crystals are then collected by filtration.

For pyridine derivatives in general, other specialized techniques can include distillation google.com or affinity chromatography, although the latter is more common for biological molecules. nih.gov

Computational and Theoretical Investigations of 5 Bromo N 4 Methoxybenzyl Pyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of a molecule. These methods are instrumental in elucidating the molecular geometry, orbital interactions, charge distribution, and reactivity, all of which are fundamental to understanding the chemical behavior of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

DFT calculations are a powerful tool for investigating the electronic properties of molecules like this compound. By solving the Kohn-Sham equations, typically with a basis set such as 6-311++G(d,p), it is possible to determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. dntb.gov.ua A smaller energy gap generally suggests higher reactivity.

Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule. dntb.gov.ua For this compound, the electronegative nitrogen and oxygen atoms, as well as the bromine atom, are expected to be regions of negative potential, indicating their role as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, making them susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to accept electrons.

This table illustrates the types of reactivity descriptors that would be derived from DFT calculations on this compound.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate charge delocalization and the nature of intramolecular interactions, such as hydrogen bonds. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bond linking the pyridin-2-amine and the 4-methoxybenzyl groups allows for multiple conformations of this compound. Conformational analysis is essential to identify the most stable, low-energy conformers. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) map can be generated. This map reveals the global and local energy minima, which correspond to the most probable conformations of the molecule. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with biological targets.

Molecular Dynamics Simulations for Solvent Interaction and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account factors like solvent effects and temperature. chemrevlett.com For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and solving Newton's equations of motion for every atom in the system.

These simulations allow for the exploration of the molecule's conformational landscape in a more realistic, solvated environment. Key insights from MD simulations include the stability of intramolecular hydrogen bonds, the flexibility of different parts of the molecule (often quantified by the root-mean-square fluctuation, or RMSF), and the specific interactions with solvent molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around different functional groups of the compound.

In Silico Prediction of Molecular Interactions and Target Binding Potential

To explore the therapeutic potential of this compound, molecular docking studies are performed. nih.gov This computational technique predicts the preferred orientation of the molecule when bound to a specific biological target, such as a protein receptor or enzyme. The process involves generating a multitude of possible binding poses and scoring them based on the estimated binding affinity.

Given the structural motifs present in the molecule, potential targets could include kinases, for which many pyridine (B92270) derivatives are known inhibitors. nih.gov A docking study would reveal the likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the amine group could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor. The methoxy (B1213986) group and the aromatic rings could engage in hydrophobic and π-π stacking interactions within the binding pocket.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Related Pyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com While a specific QSAR model for this compound would require a dataset of related compounds with measured biological activities, we can discuss the general methodology based on studies of other pyridine derivatives. chemrevlett.comrsc.org

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields from CoMFA). nih.gov A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then developed to relate these descriptors to the observed activity. chemrevlett.com

The statistical quality of a QSAR model is assessed using several parameters:

Statistical ParameterDescriptionGood Model Indication
R² (Coefficient of Determination) The proportion of variance in the dependent variable that is predictable from the independent variables.> 0.7 nih.gov
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation (e.g., leave-one-out).> 0.5 nih.gov
R²pred (External R²) The R² value for an external test set of compounds not used in model development.> 0.6

This table presents common statistical metrics for evaluating the robustness and predictive power of a QSAR model.

Such models for related pyridine scaffolds can help in predicting the activity of this compound and in designing new derivatives with potentially enhanced potency. nih.gov For example, a QSAR model might indicate that increasing the hydrophobicity in a certain region of the molecule could lead to improved activity.

Structure Activity Relationship Sar Exploration and Ligand Design Principles for 5 Bromo N 4 Methoxybenzyl Pyridin 2 Amine Derivatives

Rational Design Strategies for Modifying the 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine Scaffold

The molecular architecture of this compound presents several key regions amenable to modification: the pyridin-2-amine core, the bromine substituent at the 5-position, and the N-(4-methoxybenzyl) group. Rational design strategies for this scaffold are informed by established medicinal chemistry principles and findings from related heterocyclic compounds.

A primary strategy involves substituent modification , where the existing functional groups are replaced or altered. For instance, the bromine atom at the C5-position of the pyridine (B92270) ring is a key target. It can be replaced with other halogens (e.g., chlorine, fluorine) to modulate electronic properties and steric bulk, or with small alkyl or cyano groups to explore different binding interactions.

Another key strategy is scaffold hopping . This approach involves replacing the central pyridin-2-amine core with other bioisosteric heterocycles. nih.gov For example, replacing the pyridine ring with a pyrimidine (B1678525) or pyrazine (B50134) could alter the hydrogen bonding capacity and vector orientation of the nitrogen atoms, potentially leading to new interactions with a biological target. nih.govwikipedia.org Research on similar 2-aminopyrimidine (B69317) analogs has shown that this type of change can deliver compounds with significant biological activity. nih.gov

Bioisosteric replacement within the N-(4-methoxybenzyl) moiety is also a viable strategy. The methoxy (B1213986) group could be substituted with other electron-donating or electron-withdrawing groups to fine-tune the electronic nature of the phenyl ring. For instance, replacing the amide group in some scaffolds with a 1,2,3-triazole ring has been a successful design strategy based on bioisosterism. nih.gov Similarly, modifying the benzylamine (B48309) linker itself—for example, by introducing conformational constraints or changing its length—could optimize the orientation of the aromatic ring in a binding pocket.

Finally, fragment-based elaboration can be employed. This involves adding new functional groups to the scaffold. For example, substitution at the unoccupied C3, C4, or C6 positions of the pyridine ring could provide additional points of interaction with a target protein, potentially enhancing affinity and selectivity. Studies on other substituted pyridines have shown that even minor additions, such as a methyl group, can significantly impact binding affinity. nih.gov

Impact of Substituent Modifications on Predicted Molecular Properties and Potential Interactions

Any modification to the this compound scaffold will inevitably alter its physicochemical properties, which in turn influences its potential biological interactions.

The 5-bromo substituent significantly impacts the molecule's electronic character and lipophilicity. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a specific type of non-covalent interaction. Replacing bromine with fluorine would increase the electronegativity while reducing the steric size. Conversely, replacing it with an iodine atom would increase size and polarizability. Such changes would directly affect how the molecule interacts with electrostatic and sterically defined regions of a binding site.

The N-(4-methoxybenzyl) group plays a crucial role in defining the molecule's interaction profile.

The Benzyl (B1604629) Ring: This aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

The Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor. Its position on the ring (para) directs its electronic influence. Modifying this group, for example to a hydroxyl or an ethoxy group, would alter its hydrogen bonding capability and lipophilicity. Studies on other heterocyclic inhibitors have demonstrated that the presence and position of such groups are critical for activity. acs.org

The following interactive table summarizes the predicted impact of various substitutions:

Molecular RegionModification ExamplePredicted Impact on LipophilicityPredicted Impact on H-BondingPredicted Impact on StericsPredicted Impact on Electronic Effects
5-Position (Pyridine)Replace Br with ClDecreaseMinimal changeDecreaseSlightly less electron-withdrawing
5-Position (Pyridine)Replace Br with CH₃IncreaseRemove halogen bond potentialDecreaseBecomes electron-donating
4-Position (Benzyl)Replace OCH₃ with OHDecreaseAdds H-bond donor capabilityMinimal changeStronger electron-donating (resonance)
4-Position (Benzyl)Replace OCH₃ with CF₃IncreaseRemove H-bond acceptorIncreaseBecomes strongly electron-withdrawing
Pyridine CoreScaffold hop to PyrimidineMinimal changeAdds another H-bond acceptor (N3)Minimal changeMore electron-deficient ring

Computational SAR Modeling for Pyridin-2-amine Derivatives and Analogs

Computational techniques are invaluable for predicting the SAR of new analogs before their synthesis. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, in particular, provides detailed insights into how molecular properties correlate with biological activity.

For a series of derivatives based on the this compound scaffold, a typical 3D-QSAR study would involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their observed biological activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more nuanced model. nih.gov

In studies of related 2-aminopyridine (B139424) and pyridin-2-one inhibitors, 3D-QSAR models have been successfully developed with strong predictive power. tandfonline.comnih.gov For example, a CoMSIA model for a series of mIDH1 inhibitors based on a pyridin-2-one scaffold yielded a high cross-validated correlation coefficient (Q²) of 0.770 and a conventional correlation coefficient (R²) of 0.997, indicating a robust and predictive model. nih.gov Such models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a green contour in a CoMFA steric map would indicate that bulky substituents are favored in that region, while a blue contour in a CoMSIA electrostatic map would highlight where an electropositive group would increase activity.

The following table presents typical statistical parameters obtained from 3D-QSAR studies on analogous heterocyclic scaffolds, illustrating the robustness of these computational models.

Model TypeTarget Classq² (Cross-validated)r² (Non-cross-validated)Key FindingReference
CoMFAJAK2 Inhibitors0.6060.919Model demonstrated good predictive ability for bioactivity. tandfonline.com
CoMSIAJAK2 Inhibitors0.6410.992Contour maps provided structural criteria for designing new, more potent inhibitors. tandfonline.com
CoMFAmIDH1 Inhibitors0.7650.980Steric and electrostatic fields were both found to be significant contributors to activity. nih.gov
CoMSIAmIDH1 Inhibitors0.7700.997The model indicated that electrostatic, steric, and hydrophobic fields all played a role in inhibitor bioactivity. nih.gov

These computational models, combined with molecular docking simulations, can effectively guide the rational design of novel derivatives of this compound, prioritizing compounds with the highest predicted affinity and most favorable interaction profiles for synthesis and testing. researchgate.net

Mechanistic Investigations into Potential Biomolecular Interactions of 5 Bromo N 4 Methoxybenzyl Pyridin 2 Amine Analogs

Enzyme Kinetic Studies in Cell-Free Systems

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound affects enzyme activity. For analogs of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine, these studies in cell-free systems provide crucial insights into their inhibitory potential and mode of action. While specific kinetic data for the titular compound is not extensively available in the public domain, research on structurally related 2-aminopyridine (B139424) derivatives offers a valuable framework for understanding their potential enzymatic interactions.

One area of significant interest is the inhibition of kinases, a large family of enzymes that play critical roles in cellular signaling. A study on pyridylpyrimidinylaminophenyl derivatives, which share a similar aminopyridine core, identified compounds with potent inhibitory activity against c-Src kinase. For instance, a cyclic amide/pyridin-2(1H)-one derivative demonstrated an IC50 value comparable to the established kinase inhibitor imatinib. Another derivative featuring a 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide moiety exhibited an IC50 value of 8.39 μM against the same kinase. These findings highlight the potential of the substituted aminopyridine scaffold to interact with the ATP-binding site of kinases, a common mechanism for kinase inhibitors.

Furthermore, 2-aminopyridine analogs have been investigated as inhibitors of enzymes in the glyoxylate shunt of Pseudomonas aeruginosa, a pathway essential for the bacterium's virulence. Certain analogs were found to inhibit both isocitrate lyase (ICL) and malate synthase (MS) with IC50 values in the low micromolar range. For one of the more potent analogs, SB002, complete inhibition of ICL was observed at a concentration of 75 µM, with over 90% inhibition of MS at the same concentration. mdpi.com This dual-targeting capability underscores the versatility of the 2-aminopyridine scaffold in inhibiting diverse enzyme classes.

The mechanism of inhibition for these analogs can vary. For example, in the case of cholinesterase inhibition, some compounds act as reversible competitive inhibitors, interacting with both the active site and the peripheral anionic site (PAS) of the enzyme. nih.gov The specific substitutions on the pyridine (B92270) and benzyl (B1604629) rings of this compound would be expected to significantly influence which enzymes it targets and its precise inhibitory mechanism.

Compound ClassTarget EnzymeIC50 ValueReference
Pyridylpyrimidinylaminophenyl derivativec-Src kinaseComparable to Imatinib
2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide derivativec-Src kinase8.39 µM
2-Aminopyridine analog (SB002)Isocitrate Lyase (ICL)Complete inhibition at 75 µM mdpi.com
2-Aminopyridine analog (SB002)Malate Synthase (MS)>90% inhibition at 75 µM mdpi.com

Receptor Binding Assays and Ligand-Target Recognition Mechanisms

Receptor binding assays are essential for determining the affinity of a ligand for its target receptor and provide a quantitative measure of this interaction, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). For analogs of this compound, these assays are critical in identifying potential receptor targets and understanding the structure-activity relationships (SAR) that govern binding.

Research into 2-aminopyridine derivatives has revealed their potential to interact with a variety of receptors. For instance, a series of 2-aminopyridine analogs were synthesized and evaluated for their binding affinity to σ receptors. researchgate.netnih.gov These studies led to the identification of compounds with high affinity for both σ1 and σ2 receptor subtypes. nih.gov The replacement of a tetralin nucleus in a known σ2 agonist with a 2-aminopyridine moiety resulted in compounds with high affinity but lacking the proliferative activity, suggesting they may act as σ2 receptor antagonists. nih.gov

In the context of G-protein coupled receptors (GPCRs), the aminopyridine scaffold has also been explored. Studies on 4-aminopyridine have shown its ability to displace the binding of [3H]quinuclidinyl benzilate ([3H]QNB) to muscarinic acetylcholine receptors in rat brain homogenates in a concentration-dependent manner, suggesting an interaction with these receptors. researchgate.net The nature of this interaction appears to be complex, possibly involving allosteric modulation. researchgate.net

The specific structural features of this compound, including the bromine atom at the 5-position of the pyridine ring and the 4-methoxybenzyl group, would play a crucial role in determining its receptor binding profile. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methoxybenzyl group can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Compound ClassReceptor TargetBinding Affinity (Ki/IC50)Reference
2-Aminopyridine analogsσ1 ReceptorHigh Affinity (specific values not provided) nih.gov
2-Aminopyridine analogsσ2 ReceptorHigh Affinity (specific values not provided) nih.gov
4-AminopyridineMuscarinic Acetylcholine ReceptorsDisplaced [3H]QNB binding researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis through Biophysical Methods

Beyond simple competitive binding at the primary (orthosteric) site, ligands can exert their effects through allosteric modulation, binding to a topographically distinct site on the receptor to modulate the affinity or efficacy of the orthosteric ligand. nih.gov Biophysical methods are invaluable for distinguishing between these binding modes and characterizing the conformational changes they induce.

Studies on 4-aminopyridine and its analogs have suggested possible allosteric interactions with muscarinic acetylcholine receptors. researchgate.net Scatchard analysis of [3H]QNB binding in the presence of 4-aminopyridine revealed that at low concentrations, it reduced the maximum binding (Bmax) without affecting the equilibrium dissociation constant (Kd), while at higher concentrations, it further reduced Bmax and increased Kd. researchgate.net This complex binding behavior, along with curvilinear Schild plots, is indicative of an allosteric mechanism rather than simple competitive inhibition at the orthosteric site. researchgate.net

Amiloride and its derivatives, which share some structural similarities with aminopyridines, are known to act as allosteric modulators of several GPCRs. nih.gov They have been proposed to bind to a conserved sodium ion binding site, thereby influencing the receptor's conformation and its interaction with orthosteric ligands. nih.gov Given the structural features of this compound, it is plausible that it or its analogs could also engage in allosteric modulation of certain receptors.

Biophysical techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing the binding of ligands to their protein targets at an atomic level. These techniques can definitively distinguish between orthosteric and allosteric binding sites and reveal the precise molecular interactions that stabilize the ligand-protein complex. While such structural data for this compound is not currently available, the increasing application of these methods to G protein-coupled receptors (GPCRs) and ion channels provides a roadmap for future investigations. nih.gov

High-Throughput Screening Methodologies for Mechanistic Elucidation of Novel Interactions

High-throughput screening (HTS) is a powerful approach for identifying novel interactions between small molecules and biological targets from large compound libraries. These campaigns can be designed to not only identify "hits" but also to provide initial mechanistic insights. For a compound like this compound, HTS can be employed to survey a wide range of potential protein targets and pathways.

A quantitative high-throughput screen (qHTS) of over 400,000 compounds was instrumental in the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This initial screen, followed by medicinal chemistry optimization, led to the identification of compounds with nanomolar inhibitory potency. nih.gov Such a campaign could be envisioned for a library of this compound analogs to identify their primary cellular targets.

HTS assays can be configured in various formats to probe different aspects of a compound's activity. For example, cell-based assays can measure downstream effects on signaling pathways, cell viability, or reporter gene expression. Biochemical assays, on the other hand, can directly measure the inhibition of a specific enzyme or the binding to a purified receptor. By employing a panel of diverse HTS assays, a more comprehensive picture of a compound's biological activity can be obtained.

Following a primary HTS campaign, hit compounds are typically subjected to a series of secondary and counter-screens to confirm their activity, determine their potency and selectivity, and rule out non-specific effects or assay artifacts. These follow-up studies are crucial for validating the initial findings and prioritizing compounds for further mechanistic investigation.

Protein-Ligand Interaction Mapping using Advanced Biophysical Techniques

A detailed understanding of how a ligand binds to its protein target at the molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques provide a powerful toolkit for mapping these interactions and characterizing the thermodynamics and kinetics of binding.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. These methods can reveal the precise orientation of the ligand in the binding pocket and identify the key amino acid residues involved in the interaction. For example, the crystal structure of a copper(II) complex with a pyridine amide ligand revealed a tetragonally elongated octahedral geometry, providing insights into how the ligand's substituents could be oriented within the active site of a target enzyme like HIV-1 protease.

Isothermal titration calorimetry (ITC) is another valuable technique that directly measures the heat changes associated with a binding event. ITC experiments can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information can help to elucidate the driving forces behind the interaction, whether it is primarily enthalpy-driven (e.g., through hydrogen bonds and van der Waals interactions) or entropy-driven (e.g., through the release of water molecules from the binding site). For instance, ITC was used to confirm the binding of a 2-aminopyridine analog to both isocitrate lyase and malate synthase, revealing a higher binding affinity for the latter. mdpi.com

Surface Plasmon Resonance (SPR) is a label-free technique that can be used to measure the kinetics of binding and dissociation in real-time. SPR experiments provide values for the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. This kinetic information can be particularly useful for optimizing the residence time of a drug on its target.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with experimental biophysical techniques. These methods can predict the likely binding mode of a ligand and provide insights into the dynamic nature of the protein-ligand complex. For example, molecular docking studies of 2-aminopyridine derivatives in the active site of c-Met kinase have helped to rationalize their observed inhibitory activity. nih.gov

Biophysical TechniqueInformation ObtainedExample Application for Pyridine Analogs
X-ray Crystallography3D structure of protein-ligand complex at atomic resolution.Determining the coordination geometry of a copper(II) pyridine amide complex.
NMR Spectroscopy3D structure, dynamics, and binding site mapping.Characterizing the binding of aminopyridine derivatives to kinase domains.
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Confirming the binding of a 2-aminopyridine analog to isocitrate lyase and malate synthase. mdpi.com
Surface Plasmon Resonance (SPR)Association (kon) and dissociation (koff) rate constants, and binding affinity (Kd).Measuring the binding kinetics of aminopyridine derivatives to GPCRs.
Molecular DockingPredicted binding mode and interaction energies.Rationalizing the inhibitory activity of 2-aminopyridine derivatives against c-Met kinase. nih.gov

Derivatization Strategies and Analogue Libraries of 5 Bromo N 4 Methoxybenzyl Pyridin 2 Amine

Design Principles for Novel Derivatives Based on the Core Scaffold

The design of new derivatives from the 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, pharmacophore modeling, and isosteric replacements. The goal is to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights: SAR studies on related 2-aminopyridine (B139424) classes of compounds provide valuable insights. For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives, modifications at the 5-position of the pyridine (B92270) ring significantly influenced inhibitory activity against certain kinases. acs.org This suggests that the bromine atom at the 5-position of the core scaffold is a critical handle for introducing diverse substituents to probe for improved biological interactions. The nature of the substituent on the exocyclic amine is also crucial. For example, in a study of aminopyridine inhibitors of Janus kinase 2 (JAK2), variations of the groups attached to the amino function led to significant changes in potency and selectivity. nih.gov

Pharmacophore Modeling and Bioisosteric Replacements: A pharmacophore model for a target of interest can guide the design of new derivatives. Key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions on the this compound scaffold can be mapped and optimized. The pyridine nitrogen, for instance, often acts as a hydrogen bond acceptor. mdpi.com Bioisosteric replacement is another key strategy. The bromine atom could be replaced with other halogens (Cl, F), a cyano group, or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, the 4-methoxybenzyl group can be replaced with other substituted benzyl (B1604629) rings or different aromatic or heterocyclic systems to explore new binding interactions.

Scaffold Position Design Consideration Potential Modification Rationale
Pyridine C5-Position Explore SAR, modulate electronics and lipophilicity.Halogens (Cl, F), CN, CF3, Alkyl, Aryl, Heteroaryl.The bromine atom is a key vector for diversification via cross-coupling reactions. acs.org
Exocyclic Amine Modulate hydrogen bonding and steric bulk.Acylation, Alkylation, Sulfonylation.The substituent on the amine can influence target binding and selectivity. nih.gov
Pyridine Nitrogen Modulate basicity and hydrogen bonding capacity.N-oxidation.Can alter electronic properties and provide a handle for further functionalization.
4-Methoxybenzyl Moiety Explore alternative binding pockets, improve properties.Replacement with other substituted phenyl rings, heterocyclic rings.Modifies lipophilicity, solubility, and potential for new interactions.

Synthetic Approaches to Diversify the Pyridine Ring Substitution Pattern

The this compound scaffold offers multiple avenues for synthetic diversification, particularly at the bromine-substituted C5 position and the unsubstituted C3, C4, and C6 positions.

Cross-Coupling Reactions at the C5-Position: The bromine atom at the C5-position is a prime site for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions. nobelprize.org

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters can introduce diverse aromatic systems. For example, 2-amino-5-bromopyridines can be coupled with boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. acs.org

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

Buchwald-Hartwig Amination: This allows for the introduction of a variety of amine substituents at the C5-position, creating diamino-pyridine derivatives.

Stille Coupling: The use of organotin reagents provides another route to introduce alkyl, vinyl, or aryl groups. libretexts.org

Negishi Coupling: Organozinc reagents can be used for the formation of C-C bonds with a high degree of functional group tolerance. nobelprize.org

Functionalization of C-H Bonds: Direct C-H activation is an increasingly important strategy for functionalizing pyridine rings, minimizing the need for pre-functionalized starting materials. rsc.orgacs.org

C-H Arylation: Palladium-catalyzed C-H arylation can introduce aryl groups at positions C3 and C4, complementing the reactivity at the C5-bromo position. nih.gov

C-H Alkylation: Rhodium-catalyzed C-H alkylation can introduce alkyl chains at various positions on the pyridine ring. beilstein-journals.org

Ring Synthesis Strategies: While derivatizing the existing scaffold is common, constructing polysubstituted pyridines from acyclic precursors offers a high degree of flexibility. Multicomponent reactions (MCRs) are particularly efficient for this purpose. taylorfrancis.comacsgcipr.orgacs.org For example, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a cascade of reactions. acs.org

Reaction Type Position(s) Reagents/Catalysts Introduced Moiety
Suzuki Coupling C5Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. acs.orgAryl, Heteroaryl.
Sonogashira Coupling C5Terminal alkynes, Pd catalyst, Cu(I) co-catalyst.Alkynyl.
Buchwald-Hartwig C5Amines, Pd catalyst, ligand. acs.orgSubstituted amines.
C-H Arylation C3, C4Aryl halides, Pd catalyst, ligand. nih.govAryl.
Multicomponent Reactions Ring FormationAldehydes, β-keto esters, ammonia (B1221849) source (Hantzsch synthesis). wikipedia.orgPolysubstituted pyridine core.

Strategies for Modifying the N-4-methoxybenzyl Moiety and Bridging Linkers

Modification of the N-4-methoxybenzyl group is crucial for fine-tuning the molecule's properties. This can involve altering the benzyl ring itself or cleaving the benzyl group to allow for the introduction of entirely new substituents.

Modification of the Benzyl Ring: The 4-methoxy group can be replaced with other substituents to alter electronic and steric properties. Standard aromatic substitution reactions can be employed on the starting 4-methoxybenzaldehyde (B44291) before its coupling to the 2-aminopyridine core. Alternatively, demethylation of the methoxy (B1213986) group to a phenol (B47542) would provide a handle for introducing a wide variety of groups via ether or ester linkages.

Cleavage of the N-Benzyl Group: The N-benzyl group is a common protecting group for amines and can be removed under various conditions to yield the free 2-aminopyridine, which can then be further functionalized.

Hydrogenolysis: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method for N-debenzylation.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidatively cleave the benzyl group.

Acid-mediated Cleavage: Strong acids can sometimes effect debenzylation, though this may be harsh on other functional groups.

Once the benzyl group is removed, the resulting secondary amine can be derivatized in numerous ways:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Further N-alkylation or N-arylation to introduce different substituents.

Parallel Synthesis and Combinatorial Chemistry for Derivative Library Generation

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry approaches are employed. These techniques allow for the rapid generation of large, structured libraries of related compounds.

Multicomponent Reactions (MCRs): MCRs are highly convergent and atom-economical, making them ideal for library synthesis. rsc.orgnih.gov By varying the different starting components in a reaction like the Hantzsch pyridine synthesis or other novel MCRs, diverse libraries of polysubstituted pyridines can be generated in a single step. acsgcipr.orgwikipedia.org For instance, a four-component reaction of an aldehyde, a β-dicarbonyl compound, an active methylene (B1212753) compound, and an ammonium source can rapidly produce a library of dihydropyridines, which can then be oxidized to the corresponding pyridines.

Parallel Synthesis Platforms: Automated or semi-automated synthesis platforms enable the simultaneous execution of multiple reactions in a spatially separated array (e.g., 96-well plates). thieme-connect.comyoutube.com This is particularly well-suited for derivatizing the core scaffold. For example, a library can be generated by reacting the parent this compound with a diverse set of boronic acids in a 96-well plate under Suzuki coupling conditions. Similarly, after debenzylation, the resulting 5-bromo-pyridin-2-amine can be reacted in parallel with a library of different acylating or sulfonylating agents.

Solid-Phase Synthesis: Attaching the core scaffold to a solid support allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. While less common for simple pyridine synthesis, it can be a powerful tool for more complex, multi-step derivatizations.

Prodrug and Targeted Delivery Strategies (from a theoretical design perspective, not dosage)

Prodrug strategies can be theoretically applied to the this compound scaffold to improve its pharmacokinetic properties, such as solubility, stability, or the ability to cross biological barriers like the blood-brain barrier (BBB). nih.govnih.govrsc.org

Improving CNS Penetration: For potential CNS-active agents, crossing the BBB is a major hurdle. nih.govrsc.org A common prodrug strategy is to increase the lipophilicity of a molecule to enhance passive diffusion across the BBB. mdpi.com

Chemical Delivery Systems (CDS): A dihydropyridine-pyridinium salt type redox system is a classic example of a CDS for brain targeting. alquds.edu A drug can be attached to a lipophilic dihydropyridine (B1217469) carrier, which crosses the BBB. In the brain, the dihydropyridine is oxidized to the charged pyridinium (B92312) salt, which is then "locked" in the CNS due to its charge, allowing for sustained release of the active drug upon cleavage.

Enhancing Aqueous Solubility: If the parent compound suffers from poor water solubility, a prodrug approach can be used to attach a polar, ionizable group.

Phosphate (B84403) Esters: If a hydroxyl group were introduced (e.g., by demethylating the methoxy group), it could be converted into a highly water-soluble phosphate ester. In vivo, phosphatases would cleave the ester to release the active drug.

N-Phosphonooxymethyl Prodrugs: For the amine functionality, N-phosphonooxymethyl derivatives can be synthesized to create highly water-soluble prodrugs of tertiary amines. umn.edu

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. nih.goveurekaselect.comnih.gov For example, if a derivative were designed to be a substrate for an enzyme prevalent in a particular cancer type, it could be selectively activated at the site of action, potentially reducing systemic toxicity.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of 5 Bromo N 4 Methoxybenzyl Pyridin 2 Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule. While specific experimental data for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is not extensively published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related N-benzyl-2-aminopyridine derivatives and general principles of NMR spectroscopy. rsc.orgrsc.orgipb.ptuobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, the methoxy (B1213986) group, and the amine linker. The aromatic region would be particularly informative. The protons on the 5-bromopyridin-2-amine moiety would exhibit characteristic downfield shifts due to the electronegativity of the nitrogen atom and the bromine substituent. The protons on the 4-methoxybenzyl group would show a typical AA'BB' system for the para-substituted benzene (B151609) ring. The benzylic CH₂ protons and the amine NH proton would appear as distinct signals, with the latter's chemical shift and multiplicity potentially influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronic effects. The carbons of the pyridine ring would have characteristic shifts, distinguishing them from the carbons of the benzyl ring. The methoxy carbon would appear at a characteristic upfield position.

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine-H36.4 - 6.6108 - 112
Pyridine-H47.3 - 7.5140 - 142
Pyridine-H68.0 - 8.2148 - 150
Benzyl-CH₂4.4 - 4.647 - 50
Methoxy-OCH₃3.7 - 3.855 - 56
Benzene-H (ortho to OCH₃)6.8 - 7.0114 - 116
Benzene-H (ortho to CH₂)7.2 - 7.4128 - 130
NH5.0 - 6.0 (variable)-
Pyridine-C2-158 - 160
Pyridine-C5-105 - 108
Benzene-C (ipso to CH₂)-130 - 132
Benzene-C (ipso to OCH₃)-158 - 160

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

X-ray Crystallography for Solid-State Structural Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing.

While the crystal structure of this compound itself is not publicly available, the structure of the closely related analog, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine , has been reported. rsc.org The structural parameters of this analog provide a strong basis for understanding the solid-state conformation and intermolecular interactions of the target compound.

In the crystal structure of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, molecules are linked into centrosymmetric dimers via N—H···N hydrogen bonds between the amine hydrogen of one molecule and the pyridine nitrogen of an adjacent molecule. rsc.org This type of hydrogen bonding pattern is a common and robust supramolecular synthon in 2-aminopyridine (B139424) derivatives. It is highly probable that this compound would adopt a similar dimeric structure in the solid state.

Crystallographic Data for the Analog 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: rsc.org

Parameter Value
Chemical FormulaC₁₄H₁₅BrN₂O₂
Molecular Weight323.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.3202 (2)
b (Å)13.7940 (4)
c (Å)15.8582 (6)
β (°)100.961 (4)
Volume (ų)1357.31 (8)
Z4
Hydrogen BondingN—H···N interactions forming inversion dimers

This data is crucial for co-crystal analysis, where the goal is to form new crystalline solids with tailored properties by combining the target molecule with a co-former. Understanding the primary hydrogen bonding motifs of this compound is the first step in designing stable co-crystals.

Mass Spectrometry for Isotopic Labeling, Fragmentation Pathway Analysis, and Metabolite Identification (in vitro)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This provides a clear signature for the presence of bromine in the molecule.

Fragmentation Pathway Analysis: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of amines and aromatic compounds. nih.govdocbrown.info

A primary fragmentation would likely be the cleavage of the benzylic C-N bond. This can lead to two main fragment ions:

The 4-methoxybenzyl cation (m/z 121).

The 5-bromo-2-aminopyridine radical cation (m/z 173/175).

Further fragmentation of the 4-methoxybenzyl cation could involve the loss of formaldehyde (B43269) (CH₂O) to yield a tropylium-like ion. The 5-bromo-2-aminopyridine fragment could undergo further fragmentation, such as the loss of HCN.

Predicted Major Fragments in Mass Spectrometry:

m/z Predicted Fragment Ion Formation Pathway
292/294[M]⁺˙Molecular ion
121[C₈H₉O]⁺4-methoxybenzyl cation from C-N cleavage
173/175[C₅H₅BrN₂]⁺˙5-bromo-2-aminopyridine radical cation from C-N cleavage

This technique is also crucial for in vitro metabolite identification. By incubating the compound with liver microsomes, for example, and analyzing the resulting mixture by LC-MS, it is possible to identify metabolic products, such as those resulting from hydroxylation, demethylation, or other enzymatic transformations.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment, making them excellent for structural characterization and for studying intermolecular interactions like hydrogen bonding. tsijournals.comchemicalbook.com

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the N-H, C-H, C=N, C=C, and C-O bonds. The N-H stretching vibration of the secondary amine would be a key feature, typically appearing in the region of 3300-3500 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding; in the solid state, a broader, lower frequency band would be expected compared to a dilute solution in a non-polar solvent. americanpharmaceuticalreview.com

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ and OCH₃ groups would appear just below 3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) would contain a wealth of information from the C=C and C=N stretching vibrations of the pyridine and benzene rings, as well as various bending vibrations.

Expected Characteristic Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3350 - 3450IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=N/C=C Ring Stretch1400 - 1600IR, Raman
C-O-C Asymmetric Stretch1230 - 1270IR
C-Br Stretch500 - 650IR, Raman

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or in complexes, changes in the vibrational frequencies can reveal details about conformational changes and the nature of intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Information (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the three-dimensional structure of chiral molecules.

The molecule this compound is achiral . It does not possess a stereocenter and does not have any element of chirality, such as an axis or plane of chirality. Therefore, it will not exhibit a CD spectrum.

However, if this compound were to be used as a ligand to form a complex with a chiral center (e.g., a metal ion with other chiral ligands), or if it were to bind to a chiral macromolecule like a protein or DNA, then a CD signal could be induced in the electronic transitions of the ligand. In such cases, CD spectroscopy would become a valuable tool to probe the binding and the conformation of the ligand in the chiral environment.

Integration of Multi Omics Approaches in Understanding Compound Interactions in Model Systems

Proteomic Profiling of Interacting Proteins in Cellular or Subcellular Fractions

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of a compound like 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine, proteomic profiling can identify direct protein binding partners and downstream proteins whose expression levels are altered upon treatment. By analyzing cellular or subcellular fractions (e.g., nucleus, cytoplasm, mitochondria), researchers can pinpoint the localization of these interactions. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed, where the compound is immobilized on a resin to "pull down" interacting proteins from cell lysates. Alternatively, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can compare the proteomes of treated versus untreated cells to identify changes in protein abundance, providing clues about the pathways affected by the compound.

Illustrative Data Table 1: Hypothetical Proteomic Profiling Results

This table illustrates the kind of data that would be generated from a proteomic study on a cancer cell line treated with this compound. The data is hypothetical and for illustrative purposes only.

Protein IDGene NameSubcellular LocationFold Change (Treated/Control)Putative Function
P04637TP53Nucleus2.5Tumor suppressor
P62258HSP90AA1Cytoplasm-1.8Chaperone protein
Q06830BAXMitochondria3.1Apoptosis regulator
P31749AKT1Cytoplasm-2.2Kinase, cell survival

Metabolomic Fingerprinting in In Vitro Systems to Elucidate Metabolic Pathways

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. When a foreign compound (xenobiotic) like this compound is introduced into an in vitro system, such as liver microsomes or cultured cells, it can be metabolized by cellular enzymes. Metabolomic fingerprinting, typically using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, can identify the resulting metabolites. This information is crucial for understanding the compound's metabolic stability, identifying potential reactive metabolites, and elucidating the enzymatic pathways responsible for its transformation (e.g., cytochrome P450-mediated oxidation, glucuronidation).

Illustrative Data Table 2: Hypothetical Metabolomic Analysis in Human Liver Microsomes

This table provides a hypothetical example of metabolites that might be identified after incubating this compound with human liver microsomes. The data is for illustrative purposes only.

Metabolitem/z (Mass-to-Charge Ratio)Proposed TransformationMetabolic Pathway
O-desmethyl-5-bromo-N-(4-hydroxybenzyl)pyridin-2-amine279.02O-demethylationPhase I Metabolism (CYP450)
This compound N-oxide309.02N-oxidationPhase I Metabolism (FMO)
Glucuronide conjugate of O-desmethyl metabolite455.05GlucuronidationPhase II Metabolism (UGT)

Transcriptomic Analysis of Gene Expression Modulation in Cell-Based Models

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. By treating cell-based models with this compound and subsequently performing RNA sequencing (RNA-Seq), researchers can obtain a global snapshot of how the compound alters gene expression. This can reveal the signaling pathways and cellular processes that are activated or inhibited. For example, significant upregulation of genes involved in apoptosis or cell cycle arrest could suggest a potential anti-cancer mechanism. Conversely, the induction of stress-response or detoxification genes (e.g., those regulated by Nrf2) could indicate cellular defense mechanisms.

Illustrative Data Table 3: Hypothetical Transcriptomic (RNA-Seq) Data

This table illustrates hypothetical changes in gene expression in a cell-based model following treatment with this compound. The data is for illustrative purposes only.

Gene SymbolGene NameLog2 Fold Changep-valueAssociated Pathway
CDKN1ACyclin Dependent Kinase Inhibitor 1A4.2<0.001p53 signaling pathway
GADD45AGrowth Arrest and DNA Damage Inducible Alpha3.8<0.001DNA damage response
HMOX1Heme Oxygenase 12.9<0.01Oxidative stress response
BCL2B-Cell CLL/Lymphoma 2-2.5<0.01Apoptosis

Lipidomic Profiling and Membrane Interaction Studies

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. The lipid composition of cellular membranes is critical for their function, and many drugs exert their effects by interacting with or altering the lipid bilayer. Lipidomic profiling, using techniques like shotgun lipidomics or LC-MS, can reveal changes in the abundance and species of various lipid classes (e.g., phospholipids, sphingolipids, cholesterol) in response to treatment with this compound. Such alterations can affect membrane fluidity, permeability, and the function of membrane-bound proteins. Biophysical methods, such as fluorescence spectroscopy with liposomes, can be used to directly study the compound's ability to partition into and perturb model membranes.

Illustrative Data Table 4: Hypothetical Lipidomic Profiling of Cell Membranes

This table shows a hypothetical change in the relative abundance of major lipid classes in a cell membrane after treatment with this compound. The data is for illustrative purposes only.

Lipid ClassChange in Abundance (%)Potential Implication
Phosphatidylcholine (PC)-15Altered membrane fluidity
Phosphatidylethanolamine (PE)+10Changes in membrane curvature
Sphingomyelin (SM)+8Formation of lipid rafts
Cholesterol-5Disruption of membrane domains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via reductive amination. For example, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (a structural analog) was prepared by refluxing 5-bromopyridin-2-amine with 4-methoxybenzaldehyde and sodium cyanoborohydride in methanol . Key parameters include solvent choice (methanol, ethanol), temperature (reflux), and stoichiometric ratios.
  • Optimization : Yield and purity improvements involve adjusting reaction time, catalyst loading (e.g., sodium cyanoborohydride), and post-reaction purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Techniques :

  • 1H/13C-NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : For definitive structural confirmation. For example, a related compound (C14H15BrN2O2) crystallized in a monoclinic system (space group P21/c) with unit cell parameters a = 6.3202 Å, b = 13.7940 Å, c = 15.8582 Å, and β = 100.961° .
    • Data Validation : Cross-referencing experimental data with computational models (e.g., DFT calculations) ensures accuracy .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Screening Methods :

  • Kinase Inhibition Assays : For example, TrkA kinase inhibition studies using in vitro assays with ATP concentrations adjusted to mimic physiological conditions .
  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • The bromine atom at the pyridine 5-position acts as a directing group, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the 4-methoxybenzyl group may reduce reaction rates .
  • Example : Substitution with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh3)4) and polar aprotic solvents (e.g., DMF) at 80–100°C .
    • Data Table :
Reaction PartnerCatalystYield (%)Reference
Phenyl boronic acidPd(PPh3)465–75
4-Methoxyphenyl boronic acidPd(OAc)250–60

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Case Study : In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine , intermolecular N–H···N hydrogen bonds (2.50 Å) and π-π stacking (Cg···Cg = 3.72 Å) stabilize the crystal lattice. Discrepancies in unit cell parameters may arise from solvent inclusion or polymorphism .
  • Resolution : Use high-resolution synchrotron data and refine models with SHELXL (R-factor < 0.03) .

Q. How can computational chemistry predict the pharmacological potential of this compound?

  • Methods :

  • Molecular Docking : Target TrkA kinase (PDB ID: 4AOJ) to evaluate binding affinity. The 4-methoxybenzyl group may occupy hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess logP (∼3.2), solubility (∼0.1 mg/mL), and blood-brain barrier permeability .
    • Validation : Compare computational results with experimental IC50 values from kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.